Benzyl 3-acetylpiperidine-1-carboxylate

Organic synthesis Protecting group strategy Medicinal chemistry

Benzyl 3-acetylpiperidine-1-carboxylate (CAS 502639-39-6) is a protected piperidine derivative characterized by an acetyl group at the 3-position and a benzyl carbamate (Cbz) protecting group at the 1-position, with molecular formula C₁₅H₁₉NO₃ and molecular weight 261.32 g/mol. This compound is primarily employed as a key synthetic intermediate in medicinal chemistry and organic synthesis, where the Cbz group enables controlled deprotection under mild hydrogenolysis conditions while the 3-acetyl moiety provides a reactive handle for subsequent transformations such as reductions, C-C bond formations, and functional group interconversions.

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
CAS No. 502639-39-6
Cat. No. B1523722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-acetylpiperidine-1-carboxylate
CAS502639-39-6
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H19NO3/c1-12(17)14-8-5-9-16(10-14)15(18)19-11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-11H2,1H3
InChIKeyCXRLRAPGUPJJTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-acetylpiperidine-1-carboxylate (CAS 502639-39-6) Procurement Technical Overview: Piperidine-Based Synthetic Intermediate Selection Guide


Benzyl 3-acetylpiperidine-1-carboxylate (CAS 502639-39-6) is a protected piperidine derivative characterized by an acetyl group at the 3-position and a benzyl carbamate (Cbz) protecting group at the 1-position, with molecular formula C₁₅H₁₉NO₃ and molecular weight 261.32 g/mol [1]. This compound is primarily employed as a key synthetic intermediate in medicinal chemistry and organic synthesis, where the Cbz group enables controlled deprotection under mild hydrogenolysis conditions while the 3-acetyl moiety provides a reactive handle for subsequent transformations such as reductions, C-C bond formations, and functional group interconversions .

Benzyl 3-acetylpiperidine-1-carboxylate (CAS 502639-39-6): Why Generic Piperidine Analog Substitution Compromises Synthetic Reproducibility


Generic substitution with alternative piperidine intermediates such as 1-Boc-3-acetylpiperidine, 3-acetylpiperidine hydrochloride, or N-benzyl-3-acetylpiperidine introduces fundamentally different deprotection requirements, stability profiles, and orthogonal reactivity constraints . The Cbz group in benzyl 3-acetylpiperidine-1-carboxylate offers hydrogenolytic deprotection under neutral conditions (H₂, Pd/C), whereas Boc-protected analogs require acidic cleavage (TFA) that may be incompatible with acid-sensitive substrates [1]. Conversely, unprotected 3-acetylpiperidine variants lack the nitrogen protection essential for selective functionalization, leading to undesired side reactions at the secondary amine . These divergent reaction compatibilities necessitate distinct synthetic route planning and can yield substantially different overall yields when substituting one protected intermediate for another without full route revalidation.

Benzyl 3-acetylpiperidine-1-carboxylate (CAS 502639-39-6) Quantitative Differentiation Evidence: Direct Comparator Data for Procurement Decision-Making


Benzyl 3-acetylpiperidine-1-carboxylate vs. tert-Butyl 3-acetylpiperidine-1-carboxylate: Deprotection Condition Divergence Determines Synthetic Route Compatibility

Benzyl 3-acetylpiperidine-1-carboxylate (Cbz-protected) and tert-butyl 3-acetylpiperidine-1-carboxylate (Boc-protected) are the two most direct protected 3-acetylpiperidine analogs considered for procurement in multi-step synthesis campaigns. The Cbz group in the target compound requires hydrogenolytic cleavage (H₂, Pd/C, typically 1-4 atm, RT), whereas the Boc group in the comparator demands acidic deprotection (e.g., TFA in DCM or 4M HCl in dioxane) [1]. The hydrogen-bond acceptor count of the target compound is 3, consistent with its Cbz-ester architecture [2].

Organic synthesis Protecting group strategy Medicinal chemistry

Benzyl 3-acetylpiperidine-1-carboxylate Lipophilicity and Rotatable Bond Profile vs. Boc-Protected Analog: Implications for Reaction Medium Solubility and Purification

Computed physicochemical properties reveal measurable differences between benzyl 3-acetylpiperidine-1-carboxylate and its Boc-protected analog that influence practical laboratory handling and purification strategies. The target compound exhibits XLogP3-AA = 1.8 with 4 rotatable bonds, whereas tert-butyl 3-acetylpiperidine-1-carboxylate has a lower predicted XLogP3-AA (approximately 1.3-1.5 based on fragment-based calculation) [1]. This lipophilicity differential (ΔXLogP ≈ 0.3-0.5) translates to meaningfully distinct retention behavior on reverse-phase chromatography and differential solubility in organic solvent systems.

Physicochemical property prediction Chromatographic purification Solubility

Benzyl 3-acetylpiperidine-1-carboxylate Structural Suitability for AChE Inhibitor Scaffold Derivatization: Inferred from 3-O-Acetyl-N-Benzylpiperidine SAR Studies

Comparative structure-activity relationship (SAR) studies on substituted 3-O-acetyl-N-benzylpiperidine derivatives have established that the N-benzyl-3-acetylpiperidine scaffold—of which benzyl 3-acetylpiperidine-1-carboxylate is a carbamate-protected variant—demonstrates measurable acetylcholinesterase (AChE) inhibitory activity [1]. The scaffold serves as a simplified analog of donepezil, with the 3-acetyl group and N-benzyl moiety contributing to enzyme binding interactions. The target compound's Cbz protecting group provides a temporary masking strategy that can be selectively removed after scaffold elaboration, whereas unprotected N-benzyl analogs lack this synthetic flexibility.

Acetylcholinesterase inhibition Alzheimer's disease Donepezil analogs

Benzyl 3-acetylpiperidine-1-carboxylate vs. 3-Acetylpiperidine Hydrochloride: Protected vs. Unprotected Nitrogen Determines Reaction Orthogonality and Side-Product Profile

When comparing benzyl 3-acetylpiperidine-1-carboxylate (Cbz-protected) with 3-acetylpiperidine hydrochloride (unprotected secondary amine salt), the fundamental differentiation is the presence of a nitrogen protecting group. The target compound contains zero hydrogen bond donors (HBD = 0), confirming full protection of the piperidine nitrogen [1]. In contrast, the unprotected hydrochloride salt presents an HBD of 1-2 (protonated amine) and is incompatible with reactions requiring basic or nucleophilic conditions without risking N-alkylation, N-acylation, or oxidation side reactions.

Protecting group strategy Side reaction prevention Synthetic intermediate selection

Benzyl 3-acetylpiperidine-1-carboxylate (CAS 502639-39-6): High-Yield Application Scenarios for Procurement Prioritization


Multi-Step Synthesis of CNS-Targeted Small Molecules Requiring Orthogonal Nitrogen Protection

In medicinal chemistry programs targeting central nervous system (CNS) disorders such as Alzheimer's disease, benzyl 3-acetylpiperidine-1-carboxylate is employed as a protected 3-acetylpiperidine building block. The Cbz group enables orthogonal deprotection in the presence of acid-sensitive functional groups (e.g., acetals, silyl ethers, tert-butyl esters) that would be compromised by Boc-deprotection conditions (TFA/HCl) [1]. Following Cbz cleavage via hydrogenolysis, the liberated piperidine nitrogen can be functionalized to generate diverse N-substituted analogs, including those structurally related to the 3-O-acetyl-N-benzylpiperidine class of AChE inhibitors [2].

Large-Scale Synthetic Route Development Where Neutral Hydrogenolysis Deprotection is Preferable to Acidic Workup

For process chemistry and scale-up applications, the hydrogenolytic deprotection of benzyl 3-acetylpiperidine-1-carboxylate under neutral conditions (H₂, Pd/C) offers distinct operational advantages over acidic Boc cleavage. Acidic deprotection generates salt waste and may require neutralization steps that complicate large-scale isolation [1]. The target compound's XLogP3-AA of 1.8 facilitates extraction into organic solvents after deprotection, streamlining downstream workup [3].

Scaffold Diversification Libraries Requiring Sequential Functionalization of Piperidine C3 and N1 Positions

Benzyl 3-acetylpiperidine-1-carboxylate is strategically selected for parallel synthesis libraries where the 3-acetyl group and N1-Cbz-protected amine serve as orthogonal diversification points. The 3-acetyl moiety can undergo reduction to the corresponding alcohol, reductive amination, or C-C bond formation, while the Cbz group remains intact [1]. Subsequent deprotection exposes the piperidine nitrogen for a second round of diversification (e.g., amide coupling, reductive alkylation, sulfonylation), enabling efficient generation of structurally diverse compound collections from a single intermediate [2].

Analytical Method Development and Reference Standard Preparation for Protected Piperidine Intermediates

Benzyl 3-acetylpiperidine-1-carboxylate (purity typically specified at 98%) is utilized as a reference standard for HPLC method development and impurity profiling in synthetic route optimization [1]. The compound's distinct chromatographic retention behavior (driven by XLogP = 1.8 and 4 rotatable bonds) provides a benchmark for monitoring reaction progress and assessing purity of related Cbz-protected piperidine intermediates in pharmaceutical quality control workflows [2].

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